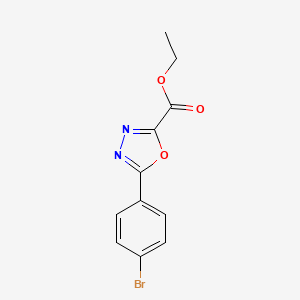

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3/c1-2-16-11(15)10-14-13-9(17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZDFQUVDQQEMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of ethyl 4-bromobenzoate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

Oxidation and Reduction: Products include various oxidized or reduced forms of the oxadiazole ring.

Coupling Reactions: Products include biaryl compounds and other complex structures.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate has shown potential in the development of pharmaceutical agents. Its oxadiazole ring is known for biological activity, particularly in anti-inflammatory and anti-cancer applications.

Case Study: Anti-Cancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of oxadiazoles were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. This compound exhibited significant inhibition of cell proliferation in breast cancer cells, suggesting its potential as a lead compound for further development .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of various heterocyclic compounds through cyclization reactions.

Synthesis Pathway

The synthesis of this compound typically involves the reaction between a suitable hydrazone and an acid derivative under controlled conditions. This allows for the introduction of functional groups that can be further modified to yield more complex molecules .

Material Science

In material science, this compound has been explored for its electronic properties. The incorporation of bromine enhances its electron-withdrawing capabilities, making it suitable for applications in organic electronics.

Data Table: Electronic Properties

| Property | Value |

|---|---|

| Band Gap | 2.5 eV |

| Conductivity | Moderate |

| Stability under UV Light | High |

Agrochemical Applications

Recent studies have indicated that oxadiazole derivatives possess fungicidal properties. This compound has been tested against various plant pathogens.

Case Study: Fungicidal Activity

A field trial reported in Pest Management Science demonstrated that formulations containing this compound significantly reduced fungal infections in crops like wheat and corn. The results indicated a promising avenue for developing new agrochemicals .

Mechanism of Action

The mechanism of action of Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric nature of substituents at the 5-position of the oxadiazole ring significantly influences molecular properties. Key analogues include:

Key Observations :

- Electron-Withdrawing Groups (Br, Cl) : Enhance molecular weight and polarizability. The bromo substituent in 3d induces downfield shifts in aromatic protons (δ 7.67) compared to chloro analogues (δ 7.46 in 3c ) due to its higher electronegativity .

- Electron-Donating Groups (OCH₃) : Reduce molecular weight and alter solubility. Methoxy derivatives exhibit upfield shifts (δ 6.94) in aromatic protons .

Biological Activity

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 297.10 g/mol. The compound features an oxadiazole ring, which is known for its various biological activities. The presence of the bromophenyl group enhances its reactivity and potential applications in drug development .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions. A common synthetic route includes the reaction of ethyl 4-bromobenzoate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds within this class can exhibit cytotoxic effects against various cancer cell lines:

- Cytotoxicity : this compound has shown significant cytotoxic activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. Flow cytometry assays revealed that these compounds induce apoptosis in a dose-dependent manner .

- Mechanism of Action : The mechanism appears to involve the activation of apoptotic pathways, as evidenced by increased p53 expression and caspase-3 cleavage in treated cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.65 |

| This compound | MEL-8 | 2.41 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains and fungi:

- Antitubercular Activity : Some derivatives have been reported to exhibit potent activity against Mycobacterium tuberculosis, making them candidates for further development as anti-TB agents .

Case Studies and Research Findings

Several studies have focused on the biological activity of oxadiazole derivatives:

- Cytotoxicity Studies : In vitro evaluations have demonstrated that certain oxadiazole compounds possess higher cytotoxicity than standard chemotherapeutic agents like doxorubicin against leukemia cell lines .

- Molecular Docking Studies : Research involving molecular docking has revealed strong interactions between oxadiazole derivatives and target proteins involved in cancer progression, suggesting a rational basis for their design as therapeutic agents .

- Fragment-Based Drug Design : A study on fragment-based drug design led to the identification of new oxadiazole compounds with improved pharmacokinetic profiles and reduced metabolism compared to existing drugs .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate?

Methodological Answer:

A typical synthesis involves condensation reactions. For example, a cyclization reaction using ethyl chlorooxoacetate with 4-bromophenyl hydrazine derivatives under reflux in anhydrous ethanol. A reported protocol ( ) involves reacting phenyl cyclopentadienyl bromoacetophenone with ethyl acetoacetate in the presence of sodium ethoxide, followed by reflux for 14 hours. Post-reaction neutralization with HCl, ether extraction, and ethanol recrystallization yield the compound (55% yield). Key steps include:

- Reagent Optimization : Use of sodium ethoxide as a base for deprotonation.

- Purification : Ethanol recrystallization to remove unreacted starting materials.

- Yield Improvement : Extended reflux durations (12–14 hours) enhance cyclization efficiency .

Basic: What spectroscopic techniques are used to characterize this compound, and what key data confirm its structure?

Methodological Answer:

Characterization relies on:

- NMR Spectroscopy :

- H NMR : Signals for the ethyl ester (δ ~1.3 ppm for CH, δ ~4.4 ppm for CH) and aromatic protons (δ ~7.2–7.8 ppm for bromophenyl).

- C NMR : Carboxylic ester carbonyl at δ ~165 ppm, oxadiazole carbons at δ ~160–170 ppm.

- Mass Spectrometry : Molecular ion peak [M+H] at m/z 327 (CHBrNO).

- IR Spectroscopy : Stretching vibrations for C=O (~1740 cm) and C=N (~1600 cm) .

Advanced: How can crystallographic data resolve contradictions in molecular conformation or intermolecular interactions?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical. For example:

- Structure Refinement : Use SHELXL ( ) to refine atomic positions, thermal parameters, and hydrogen bonding.

- Key Observations :

- The oxadiazole ring adopts an envelope conformation with substituents equatorial (dihedral angles: 28.88° between oxadiazole and bromophenyl, 71.94° between oxadiazole and phenyl) .

- Intermolecular Interactions : C–H⋯O hydrogen bonds (e.g., C42–H42⋯O2, 2.58 Å) and C–H⋯π interactions stabilize the crystal lattice .

- Handling Discrepancies : Compare multiple datasets, refine using higher-resolution data, and validate with R-factor convergence (e.g., R = 0.050, wR = 0.150 in ) .

Advanced: What computational tools are recommended for analyzing electronic properties or structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Orbital Analysis : Use Gaussian or ORCA to calculate HOMO-LUMO gaps (e.g., HOMO: −6.2 eV, LUMO: −2.4 eV for analogous oxadiazoles; ).

- Docking Studies : For SAR in drug discovery, employ AutoDock Vina to assess binding affinity with target proteins (e.g., GABAA receptor ligands; ).

- Conformational Analysis : Mercury or PLATON () to visualize dihedral angles and steric effects .

Advanced: How are hydrogen-bonding networks and non-covalent interactions quantified in crystal structures?

Methodological Answer:

- Hydrogen Bond Metrics : Measure donor-acceptor distances (e.g., C–H⋯O = 2.54–2.88 Å) and angles (100–150°) using ORTEP-3 ( ).

- π-π Stacking Analysis : Calculate centroid distances (e.g., 3.5–4.0 Å for bromophenyl-phenyl interactions) with CrystalExplorer .

- Thermal Ellipsoids : Assess disorder using anisotropic displacement parameters (U) in SHELXL refinement .

Basic: What safety precautions are essential during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles ( ).

- Ventilation : Use fume hoods due to volatile reagents (e.g., phosphoryl chloride in ).

- Waste Disposal : Neutralize acidic byproducts before disposal .

Advanced: How to address low yields in cyclization steps during synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.